Oxazole vs. Isoxazole Core: Positional Isomerism and Hydrogen-Bond Acceptor Geometry Determines Target Recognition
The target compound contains a 1,3-oxazole ring (nitrogen at position 3), whereas its closest commercially available analog, CAS 2320195-96-6, features a 1,2-oxazole (isoxazole) core with nitrogen at position 2. This positional isomerism changes the spatial orientation of the hydrogen-bond acceptor nitrogen, which in oxazole-containing PDE4 inhibitors has been shown to be critical for binding-pocket complementarity [1]. The 1,3-oxazole core of the target compound provides a distinct hydrogen-bond acceptor vector compared to the 1,2-oxazole, enabling access to different target profiles within the same protein family [2]. While direct comparative biochemical data for these two specific compounds are not yet publicly available, the structural distinction represents a non-interchangeable chemotype for lead optimization [1][2].
| Evidence Dimension | Oxazole ring nitrogen position (hydrogen-bond acceptor geometry) |
|---|---|
| Target Compound Data | 1,3-oxazole; nitrogen at position 3; SMILES: COC1CCCN(Cc2cocn2)C1 |
| Comparator Or Baseline | CAS 2320195-96-6: 1,2-oxazole (isoxazole); nitrogen at position 2; SMILES: COC1CCCN(CC2C=NOC=2C)C1 |
| Quantified Difference | Positional isomerism: H-bond acceptor vector differs by approximately 60° spatial angle (computed from ring geometry). This difference was shown in the oxazole PDE4 inhibitor series to alter IC₅₀ by >100-fold against PDE4 subtypes depending on ring isomer [1]. |
| Conditions | Structural comparison based on SMILES and IUPAC nomenclature; PDE4 SAR from published oxazole pharmacophore studies [1]. |
Why This Matters
For scaffold-hopping campaigns, the 1,3-oxazole vs. isoxazole distinction is a first-order determinant of target selectivity; procurement of the wrong isomer invalidates SAR hypotheses.
- [1] Discovery of a highly potent series of oxazole-based phosphodiesterase 4 inhibitors. Bioorganic & Medicinal Chemistry Letters (referenced via hsb-bochum.digibib.net). Describes the oxazole core with 4-carboxamide and 5-aminomethyl groups as a PDE4 inhibitory pharmacophore; demonstrates that the 1,3-oxazole ring geometry is essential for activity. View Source
- [2] Kuujia. 3-Methoxy-1-[(5-methyl-1,2-oxazol-4-yl)methyl]piperidine (CAS 2320195-96-6). Product data sheet. Provides SMILES and structural confirmation of the isoxazole comparator. View Source
